molecular formula C14H21ClN6O3 B12718746 Morpholine, 4-(1-imino-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-, hydrochloride, hydrate CAS No. 126480-55-5

Morpholine, 4-(1-imino-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-, hydrochloride, hydrate

Cat. No.: B12718746
CAS No.: 126480-55-5
M. Wt: 356.81 g/mol
InChI Key: OYWFJGNJFLWGBI-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-imino-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-, hydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring and a purine derivative, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(1-imino-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-, hydrochloride, hydrate typically involves multiple steps. The process begins with the preparation of the purine derivative, followed by the introduction of the morpholine ring. The final step involves the formation of the hydrochloride salt and the addition of water to form the hydrate. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1-imino-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-, hydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the imino group or the purine ring, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Reaction conditions such as temperature, solvent, and catalyst are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions include various substituted purine derivatives and morpholine analogs, which can be further explored for their biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, Morpholine, 4-(1-imino-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-, hydrochloride, hydrate is investigated for its therapeutic potential. It has shown promise in preclinical studies as an antiviral and anticancer agent, owing to its ability to inhibit key molecular targets involved in disease progression.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-imino-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-(1-imino-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-, hydrochloride
  • Morpholine, 4-(1-imino-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-, hydrate

Uniqueness

Compared to similar compounds, Morpholine, 4-(1-imino-3-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)-, hydrochloride, hydrate stands out due to its unique combination of a morpholine ring and a purine derivative. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable hydrates and hydrochloride salts further enhances its solubility and stability, which are critical for its use in research and industrial applications.

Properties

CAS No.

126480-55-5

Molecular Formula

C14H21ClN6O3

Molecular Weight

356.81 g/mol

IUPAC Name

7-(3-imino-3-morpholin-4-ylpropyl)-1,3-dimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C14H20N6O3.ClH/c1-17-12-11(13(21)18(2)14(17)22)20(9-16-12)4-3-10(15)19-5-7-23-8-6-19;/h9,15H,3-8H2,1-2H3;1H

InChI Key

OYWFJGNJFLWGBI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=N)N3CCOCC3.Cl

Origin of Product

United States

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